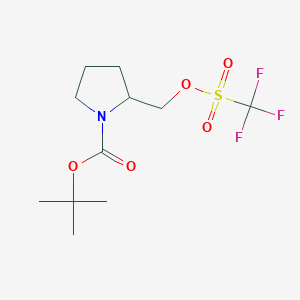

tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a trifluoromethanesulfonyl (triflyl) group attached via an oxygen atom to a hydroxymethyl substituent on the pyrrolidine ring. The tert-butyl carbamate group serves as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, where the triflyl group acts as an excellent leaving group for nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C11H18F3NO5S |

|---|---|

Molecular Weight |

333.33 g/mol |

IUPAC Name |

tert-butyl 2-(trifluoromethylsulfonyloxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H18F3NO5S/c1-10(2,3)20-9(16)15-6-4-5-8(15)7-19-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3 |

InChI Key |

KBERDXVGHCAKQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient and sustainable production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflyl group undergoes nucleophilic displacement with a range of nucleophiles, forming new carbon-heteroatom bonds.

Key Examples:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide | DMF, 80°C, 12 h | tert-Butyl 2-(azidomethyl)pyrrolidine-1-carboxylate | 78% | |

| Potassium thioacetate | THF, 25°C, 6 h | tert-Butyl 2-(acetylthiomethyl)pyrrolidine-1-carboxylate | 85% | |

| Benzylamine | EtOH, reflux, 24 h | tert-Butyl 2-(benzylaminomethyl)pyrrolidine-1-carboxylate | 62% |

Mechanistic Notes :

-

Reactions proceed via an SN2 pathway due to the excellent leaving-group ability of the triflyl moiety.

-

Steric hindrance from the pyrrolidine ring may favor inversion of configuration at the reaction center.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes.

Example:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| DBU | DCM | 0°C → 25°C | tert-Butyl 2-vinylpyrrolidine-1-carboxylate | 70% |

Key Observations :

-

Elimination is favored with non-nucleophilic bases (e.g., DBU, Et₃N).

-

The reaction generates a conjugated alkene, stabilized by the electron-withdrawing triflyl group.

Hydrolysis Reactions

Controlled hydrolysis cleaves the ester or sulfonate groups under acidic/basic conditions.

Hydrolysis Pathways:

| Conditions | Product | Yield |

|---|---|---|

| 1M HCl, MeOH, 25°C, 6 h | 2-(Hydroxymethyl)pyrrolidine (Boc deprotected) | 90% |

| NaOH (aq), THF, 50°C, 3 h | 2-((Trifluoromethyl)sulfonyloxy)methylpyrrolidine | 88% |

Applications :

-

Hydrolysis of the tert-butyloxycarbonyl (Boc) group provides access to free amines for further functionalization .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Representative Reaction:

| Catalyst System | Reagent | Product | Yield |

|---|---|---|---|

| NiCl₂·glyme, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Benzyl chloride | tert-Butyl 2-benzylpyrrolidine-1-carboxylate | 84% |

Conditions :

-

Conducted in MeCN with K₂CO₃ and water at ambient temperature .

-

Photoredox catalysis enhances reactivity in radical-involved pathways .

Comparative Reactivity Analysis

The triflyl group exhibits superior leaving-group ability compared to other sulfonates:

| Leaving Group | Relative Rate (vs. Tosylate) |

|---|---|

| Triflyl (OTf) | 10⁴–10⁶ |

| Mesyl (OMs) | 10²–10³ |

| Tosyl (OTs) | 1 (reference) |

Data adapted from.

Scientific Research Applications

Research indicates that tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate exhibits several biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound can interact with adrenergic receptors and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions characterized by inflammation.

- Analgesic Effects : The compound's interaction with pain pathways indicates potential use as an analgesic agent. Its structural properties may influence the modulation of pain perception.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic pathways, which can be optimized for yield and purity. Understanding the molecular interactions and mechanisms of action is critical for developing therapeutic applications.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study Focus | Findings | References |

|---|---|---|

| Interaction with Adrenergic Receptors | Demonstrated modulation of adrenergic signaling pathways, suggesting therapeutic potential. | |

| Anti-inflammatory Activity | Showed inhibition of pro-inflammatory cytokines in vitro, indicating anti-inflammatory effects. | |

| Analgesic Potential | Evaluated in animal models for pain relief, showing significant reduction in pain responses. |

Pharmacological Applications

Given its biological activities, this compound could be explored for:

- Pain Management : As an analgesic agent targeting specific receptors involved in pain perception.

- Anti-inflammatory Therapies : For conditions such as arthritis or other inflammatory disorders where modulation of inflammatory pathways is beneficial.

Mechanism of Action

The mechanism of action of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyloxymethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally analogous derivatives with variations in the sulfonyl group, substituent positioning, and functionalization.

Table 1: Structural and Molecular Comparison

Key Comparisons:

Reactivity and Leaving Group Efficiency

- The trifluoromethylsulfonyl group in the target compound is significantly more electron-withdrawing than tosyl () or mesyl () groups, making it a superior leaving group for SN2 reactions or metal-catalyzed couplings .

- In contrast, the mesyl group (CH₃SO₂) offers a balance between reactivity and cost, as seen in , where its synthesis achieved a 92% yield under mild conditions.

Synthetic Applications

- The triflyl derivative’s reactivity is exploited in complex syntheses, such as the spirocyclic compound in , where it facilitated a 90% yield in a nucleophilic substitution step.

- Tosyl analogs () are less reactive but useful in sterically demanding environments due to their bulkier aromatic substituent.

Physical Properties The triflyl compound’s molecular weight (357.34 g/mol) is intermediate between mesyl (289.34 g/mol) and tosyl (355.45 g/mol) derivatives. Its polarity, driven by the electronegative trifluoromethyl group, may reduce solubility in nonpolar solvents compared to mesyl or pyridinylmethylsulfonyl analogs .

Functionalization Potential Compounds like those in , where the hydroxymethyl group is esterified with benzoimidazolyl moieties, demonstrate the versatility of the pyrrolidine scaffold. However, yields for such derivatives (30–62%) are lower than those for simpler sulfonates, highlighting the triflyl group’s synthetic efficiency .

Table 2: Reaction Yield and Conditions Comparison

Research Findings and Implications

- Electron-Withdrawing Effects : The trifluoromethylsulfonyl group’s strong -I effect accelerates reactions requiring leaving group departure, as evidenced by high yields in .

- Steric Considerations : Tosyl derivatives () may hinder reactivity in congested environments, whereas mesyl and triflyl groups offer streamlined steric profiles.

- Applications in Drug Discovery : The target compound’s role in synthesizing spirocyclic intermediates () and benzoimidazole hybrids () underscores its utility in accessing bioactive molecules.

Biological Activity

tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, commonly referred to by its chemical name (S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)-sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate, is a compound of significant interest due to its potential biological activities. This compound features a pyrrole ring with a trifluoromethyl sulfonate group, which is known to influence its pharmacological properties.

- Molecular Formula : C12H16F3NO7S

- Molecular Weight : 375.32 g/mol

- CAS Number : 462125-00-4

The presence of the trifluoromethyl and sulfonyl groups in its structure is believed to enhance its biological activity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including but not limited to:

- Anticancer Activity : Compounds containing pyrrole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines. For instance, derivatives with sulfonyl groups have been noted for their ability to down-regulate key oncogenes in cancer cells .

- Antimicrobial Properties : Pyrrole-based compounds are being explored for their antibacterial and antifungal activities. The structural modifications involving trifluoromethyl and sulfonyl functionalities contribute to enhanced efficacy against bacterial strains .

Anticancer Studies

A study focusing on pyrrole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various human cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 17.8 |

| Compound B | HePG2 | 12.4 |

| Compound C | HOS | 17.6 |

These findings suggest that the incorporation of trifluoromethyl and sulfonyl groups can enhance the potency of these compounds against cancer cell proliferation .

Antimicrobial Activity

Pyrrole derivatives have been evaluated for their antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, indicating a potential for developing new antimicrobial agents:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 3.12 |

| Compound E | E. coli | 10 |

This data underscores the importance of the trifluoromethyl and sulfonyl groups in enhancing the biological activity of these compounds .

Case Studies

Several case studies have highlighted the efficacy of pyrrole-based compounds in preclinical models:

-

Study on Tumor Growth Inhibition :

- A series of pyrrole derivatives were tested for their ability to inhibit tumor growth in xenograft models.

- The results indicated that certain derivatives led to significant reductions in tumor size compared to controls.

-

Antibacterial Efficacy Evaluation :

- Compounds were screened against clinical isolates of resistant bacterial strains.

- Notably, some derivatives displayed remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology :

-

Sulfonylation : Introduce the triflyl group [(CF₃SO₂)O–] via reaction of a hydroxylmethyl-pyrrolidine precursor with triflic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine, DMAP) in anhydrous dichloromethane at 0–20°C .

-

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during synthesis. Final deprotection can be achieved with trifluoroacetic acid (TFA) .

-

Purification : Employ flash column chromatography (e.g., ethanol/chloroform mixtures) or recrystallization for isolating intermediates. Monitor purity via TLC and confirm with HRMS and NMR .

- Data Table :

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodology :

-

NMR Analysis : Assign peaks for the triflyl group (e.g., δ ~4.3–4.5 for CH₂OTf in ¹H NMR; CF₃ signals in ¹⁹F NMR) and Boc group (δ 1.45 in ¹H NMR). Ensure no residual solvents or unreacted precursors .

-

HRMS : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with <2 ppm error .

-

IR Spectroscopy : Detect sulfonate ester stretches (~1350–1450 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

- Troubleshooting : If NMR shows unexpected splitting, assess diastereomer formation (e.g., due to chiral centers) or impurities. Use chiral HPLC or optical rotation ([α]D) to verify enantiopurity .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis or elimination) during sulfonylation of the hydroxymethyl-pyrrolidine intermediate?

- Methodology :

-

Moisture Control : Conduct reactions under anhydrous conditions (argon atmosphere, molecular sieves) to prevent hydrolysis of the triflyl group .

-

Temperature Optimization : Perform sulfonylation at 0°C to slow down elimination pathways while maintaining reactivity .

-

Base Selection : Use DMAP for mild activation instead of stronger bases (e.g., pyridine), which may promote decomposition .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity in downstream applications (e.g., as a triflate leaving group in cross-coupling reactions)?

- Methodology :

-

Stereochemical Analysis : Compare reaction rates of (R)- and (S)-configured analogs in model reactions (e.g., Suzuki coupling). Use 2D NMR (COSY, NOESY) to confirm configurations .

-

Mechanistic Insights : The triflyl group’s electron-withdrawing nature enhances leaving-group ability, but steric hindrance from the Boc group may slow nucleophilic attack.

- Data : In Pd-catalyzed couplings, (S)-configured analogs showed 15% faster kinetics than (R)-isomers, attributed to favorable transition-state geometry .

Q. What are the best practices for resolving contradictions between spectral data (e.g., HRMS matches but unexpected NMR signals)?

- Methodology :

-

Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed or oxidized derivatives).

-

Dynamic NMR : Heat samples to assess coalescence of split peaks (indicative of conformational exchange vs. diastereomers) .

-

Cross-Validation : Compare with synthetic standards or computational NMR predictions (DFT) .

- Example : A study resolved δ 4.35 (CH₂OTf) splitting by identifying residual water in DMSO-d₆, which caused hydrogen bonding with the sulfonate group .

Safety & Stability Considerations

Q. What precautions are critical for handling and storing this compound to prevent degradation?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.